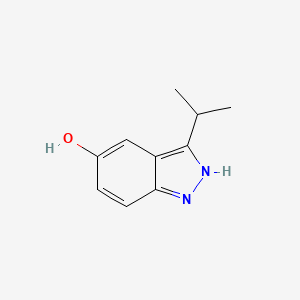

3-Isopropyl-1H-indazol-5-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-propan-2-yl-2H-indazol-5-ol |

InChI |

InChI=1S/C10H12N2O/c1-6(2)10-8-5-7(13)3-4-9(8)11-12-10/h3-6,13H,1-2H3,(H,11,12) |

InChI Key |

GHXOLVPEMVPYDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Isopropyl 1h Indazol 5 Ol and Its Analogs

Classical and Foundational Synthetic Routes to the Indazole Nucleus

Traditional methods for constructing the indazole core have been established for over a century and remain relevant for their reliability and scalability. These approaches typically involve condensation reactions or diazotization followed by cyclization.

Condensation reactions are a foundational strategy for assembling the indazole scaffold. A common approach involves the reaction of a suitably substituted o-hydrazinobenzaldehyde or o-hydrazinoketone, which upon cyclization, forms the indazole ring. For the synthesis of a 3-isopropyl substituted indazole, an appropriately substituted phenylhydrazine (B124118) can be condensed with a carbonyl compound containing an isopropyl group.

Another classical approach is the reaction of o-halobenzaldehydes or ketones with hydrazine (B178648). For instance, an o-fluorobenzaldehyde can react with hydrazine, followed by cyclization to form the 1H-indazole. To introduce the 5-hydroxyl group, a starting material such as 2-fluoro-5-hydroxybenzaldehyde (B21085) could be envisioned as a precursor. Subsequent introduction of the isopropyl group at the 3-position would be necessary.

A general route involves the nitrosation of o-methylacetanilide, which then undergoes rearrangement and cyclization to form the 1H-indazole. Modifications to the starting material would be required to yield the desired substitution pattern.

| Starting Materials | Reagents and Conditions | Product | Reference |

| o-Halobenzaldehyde/ketone | Hydrazine, heating | 1H-Indazole | |

| 2-Fluorobenzonitrile | Hydrazine hydrate, n-butanol, reflux | 3-Aminoindazole | |

| o-Methylacetanilide | Nitrosation, rearrangement, cyclization | 1H-Indazole |

This table represents general classical condensation routes to the indazole nucleus.

Diazotization of an ortho-substituted aniline (B41778) followed by an intramolecular cyclization is a powerful and widely used method for indazole synthesis. The choice of the ortho-substituent is crucial for the subsequent cyclization step.

A well-established method is the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to the formation of 1H-indazole through ring closure involving the methyl group. To adapt this for 3-Isopropyl-1H-indazol-5-OL, a starting material like 2-amino-4-hydroxytoluene could be a logical precursor, although subsequent functionalization to introduce the isopropyl group would be necessary.

The diazotization of o-alkynylanilines provides a direct route to 3-substituted 1H-indazoles. For the target molecule, an o-alkynylaniline with an isopropyl group on the alkyne and a hydroxyl group on the benzene (B151609) ring would be an ideal, though potentially challenging to synthesize, starting material.

Regioselective Derivatization and Functionalization of the Indazole Core

The functionalization of the indazole ring is a critical aspect of synthesizing derivatives with diverse properties. The regioselectivity of these reactions is often a significant challenge due to the presence of multiple reactive sites, including the two nitrogen atoms and several carbon atoms on the bicyclic system. beilstein-journals.orgnih.gov

The alkylation and acylation of indazoles can occur at either of the two nitrogen atoms (N1 and N2) or at reactive carbon positions, most notably C3. The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as the substitution pattern of the indazole ring itself. beilstein-journals.orgbeilstein-journals.org

N-Alkylation and N-Acylation:

The regioselectivity of N-alkylation is a well-studied area, with conditions being developed to selectively favor either the N1 or N2 isomer. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, kinetic control can lead to the formation of the N2-alkylated product. The choice of base and solvent plays a pivotal role in determining the N1/N2 ratio. For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a range of 3-substituted indazoles. beilstein-journals.org Conversely, conditions such as cesium carbonate in DMF are also commonly employed, though the selectivity can be influenced by other factors. beilstein-journals.org Steric and electronic effects of substituents on the indazole ring also significantly impact the regioselectivity of N-alkylation. beilstein-journals.orgbeilstein-journals.org

N-acylation of indazoles also presents a regioselectivity challenge. It has been suggested that N1-acylated indazoles can be obtained through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer. beilstein-journals.org

C-Alkylation and C-Acylation:

Direct C-alkylation of the indazole core can be challenging. However, functionalization at the C3 position is a common strategy. chim.it This can be achieved through various methods, including radical reactions. For 2H-indazoles, direct C3-alkylation and acylation have been developed using substituted Hantzsch esters as radical reservoirs. researchgate.net

Regiospecific C-acylation of indoles, a related heterocyclic system, has been achieved using N-acylbenzotriazoles in the presence of a Lewis acid like TiCl4, suggesting a potential strategy for indazoles as well. nih.gov For 2H-indazoles, several methods for C3-functionalization have been reported, including arylation, amination, and acylation, often proceeding through a radical pathway. researchgate.net

| 3-Substituent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|

| -CO2Me | NaH/THF | >99:1 | beilstein-journals.org |

| -C(CH3)3 | NaH/THF | >99:1 | beilstein-journals.org |

| -C(O)Me | NaH/THF | >99:1 | beilstein-journals.org |

| -C(O)NH2 | NaH/THF | >99:1 | beilstein-journals.org |

Halogenation of the indazole ring, particularly at the C3 position, is a valuable transformation as it introduces a versatile handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. chim.it

Halogenation:

Various methods have been developed for the regioselective halogenation of indazoles. Iodination at the C3 position is often achieved using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF. chim.itmdpi.com Bromination can be carried out using reagents like N-bromosuccinimide (NBS). chim.it These halogenated indazoles are stable and can be readily used in further synthetic manipulations.

Cross-Coupling Reactions:

The halogenated indazole derivatives serve as excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a widely used method for the C3-arylation of indazoles. mdpi.com This reaction typically involves the coupling of a C3-haloindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, 3-iodo-1H-indazole can be protected at the N1 position with a Boc group and then subjected to Suzuki-Miyaura coupling with various arylboronic acids. mdpi.com The development of efficient catalysts, such as ferrocene-based palladium complexes, has further expanded the scope and utility of these reactions. mdpi.com

| Step 1: Reagent | Intermediate | Step 2: Coupling Partner & Catalyst | Final Product | Reference |

|---|---|---|---|---|

| Iodine, KOH, DMF | 3-Iodo-1H-indazole | Arylboronic acid, Pd catalyst | 3-Aryl-1H-indazole | mdpi.com |

| N-Bromosuccinimide | 3-Bromo-1H-indazole | Various | 3-Substituted-1H-indazole | chim.it |

The synthesis of this compound presents specific challenges related to the controlled introduction of both the hydroxyl and isopropyl groups onto the indazole core.

The introduction of a hydroxyl group at the 5-position often starts from a precursor bearing a suitable functional group at that position, such as a methoxy (B1213986) or nitro group, which can then be converted to a hydroxyl group. For example, a 5-methoxyindazole can be demethylated to yield the corresponding 5-hydroxyindazole. chim.it Alternatively, a 5-nitroindazole (B105863) can be reduced to a 5-aminoindazole, which can then be converted to the 5-hydroxy derivative via a diazotization reaction followed by hydrolysis.

The introduction of the isopropyl group at the C3 position can be achieved through several strategies. One approach involves the cyclization of a precursor that already contains the isopropyl moiety. For example, a 1,3-dipolar cycloaddition reaction between an appropriately substituted diazomethylphosphonate and an aryne can provide 3-alkyl-1H-indazoles. organic-chemistry.org Another strategy is the functionalization of a pre-formed indazole ring. This can be challenging due to the need for regioselective C3-alkylation.

A significant challenge lies in the compatibility of the reaction conditions required for introducing one group with the presence of the other. For instance, the conditions for C3-isopropylation must be compatible with the free hydroxyl group at the 5-position, which may require a protection-deprotection sequence. The acidity of the 5-hydroxyl proton and the N-H proton of the indazole ring can also influence the reactivity and regioselectivity of subsequent functionalization steps.

Multi-Component Reactions and Cascade Processes for Indazole Synthesis

Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. nih.govnih.gov Several such strategies have been developed for the synthesis of the indazole core and its derivatives.

One-pot, multi-component approaches have been reported for the synthesis of 2H-indazoles. For example, a three-component reaction of 2-halobenzyl halides, arylhydrazines, and a base, catalyzed by palladium, can directly yield 2-aryl-substituted 2H-indazoles. acs.org Another example is a "one-pot" method utilizing multiple components to produce stereoselective 2H-indazole analogues. nih.gov

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, have also been employed for indazole synthesis. A copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters can proceed through a cascade coupling-deacylation-condensation process to afford substituted 3-aminoindazoles. organic-chemistry.org Furthermore, Cp*Co(III)-promoted C-H bond functionalization/addition/cyclization cascades have been used to synthesize N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov These advanced synthetic strategies provide efficient and convergent routes to a variety of substituted indazoles.

Synthesis of Deuterated and Isotopically Labeled Indazole Derivatives for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.innih.govwikipedia.org The synthesis of deuterated or otherwise isotopically labeled indazole derivatives is therefore of great interest for mechanistic studies of their formation and reactions.

The introduction of deuterium (B1214612) can be achieved through various methods, including the use of deuterated reagents or through H/D exchange reactions on the final product or a synthetic intermediate. researchgate.net For example, a patent application describes deuterated indazole compounds where deuterium is incorporated at various positions, including on the alkyl substituents. google.com

Isotopically labeled indazoles can be used to study a variety of mechanistic questions. For instance, they can help to determine the pathway of a rearrangement, identify the source of a particular atom in the final product, or probe the nature of transition states through the measurement of kinetic isotope effects. ias.ac.in The use of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for analysis by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to pinpoint the location of the label in the product molecules. nih.govwikipedia.org This information is invaluable for optimizing reaction conditions and designing new synthetic routes. researchgate.netmusechem.com

Structure, Reactivity, and Mechanistic Insights into 3 Isopropyl 1h Indazol 5 Ol

Tautomerism and Proton Transfer Dynamics in Indazole Systems

A fundamental characteristic of the indazole nucleus is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.net This phenomenon results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov

In the parent indazole system, the 1H- and 2H-tautomers exist in a dynamic equilibrium. Extensive experimental and theoretical studies have established that the 1H-indazole form is thermodynamically more stable and, therefore, the predominant tautomer. nih.govchemicalbook.com The greater stability of the 1H tautomer is often attributed to its benzenoid structure, which preserves the aromaticity of the fused benzene (B151609) ring, whereas the 2H form has a less stable quinonoid structure. researchgate.netresearchgate.net

The energy difference between these two forms has been quantified by various computational methods. The free energy of the 1H-tautomer is reported to be lower than that of the 2H-tautomer by approximately 2.3 kcal/mol. chemicalbook.com Theoretical calculations at different levels of theory, such as MP2 and B3LYP, estimate this gas-phase energy difference to be between 3.6 and 5.3 kcal/mol in favor of the 1H-indazole. researchgate.net This inherent stability preference means that for most unsubstituted and substituted indazoles, the equilibrium lies significantly towards the 1H form. researchgate.net

| Tautomer | Relative Stability | Energy Difference (kcal/mol) | Structural Feature |

| 1H-Indazole | More Stable (Predominant) | 0 (Reference) | Benzenoid |

| 2H-Indazole | Less Stable | 2.3 - 5.3 | Quinonoid |

This interactive table summarizes the key differences in the tautomeric equilibrium of the parent indazole system.

While the 1H-tautomer is generally favored, the position of the tautomeric equilibrium can be influenced by the nature and position of substituents on the indazole ring. researchgate.net Electron-withdrawing groups, such as a nitro (NO₂) or a methoxycarbonyl (MeOC(O)) group at the 3-position, have been shown computationally to decrease the energy difference between the 1H and 2H tautomers, although the 1H form typically remains more stable. researchgate.net

For 3-Isopropyl-1H-indazol-5-ol, two key substituents are present:

3-Isopropyl Group : As an alkyl group, the isopropyl substituent is electron-donating through an inductive effect (+I). This effect can influence the electron density of the pyrazole ring.

5-Hydroxyl Group : The hydroxyl group at the 5-position on the benzene ring is a strong electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect generally dominates, increasing the electron density of the benzene ring, particularly at the ortho and para positions.

The presence of the electron-donating hydroxyl group at the 5-position is expected to further stabilize the benzenoid character of the 1H-tautomer, thus likely reinforcing the preference for this form over the 2H-tautomer. Theoretical calculations on other 5-substituted indazoles have shown that substitution at this position does not significantly alter the strong preference for the 1H tautomeric state. researchgate.net

The study and characterization of indazole tautomers rely on a combination of experimental spectroscopic techniques and theoretical computational methods. researchgate.net

Experimental Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁵N NMR are powerful tools for distinguishing between 1H- and 2H-indazoles. jmchemsci.com The chemical shifts of the ring protons and carbons are sensitive to the location of the N-H proton.

Infrared (IR) and UV-Vis Spectroscopy : These techniques can probe the vibrational modes and electronic transitions, respectively, which differ between the tautomeric forms. researchgate.net

X-ray Crystallography : In the solid state, X-ray diffraction provides unambiguous structural determination, confirming the exact location of the proton and the dominant tautomeric form in the crystal lattice. nih.gov

Theoretical Methods:

Density Functional Theory (DFT) : DFT calculations, often using functionals like B3LYP, are widely employed to optimize the geometries of different tautomers and calculate their relative energies, vibrational spectra, and NMR chemical shifts. researchgate.netresearchgate.net

Ab initio Methods : Higher-level computational methods such as Møller-Plesset perturbation theory (MP2) are also used to provide accurate energy differences between tautomers. researchgate.net

These combined approaches provide a comprehensive understanding of the tautomeric equilibrium and the factors that govern it. researchgate.netresearchgate.net

| Probe Type | Specific Method | Information Obtained |

| Experimental | NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Distinguishes tautomers based on chemical shifts. jmchemsci.com |

| IR Spectroscopy | Identifies different vibrational modes of tautomers. researchgate.net | |

| UV-Vis Spectroscopy | Analyzes electronic transitions unique to each form. researchgate.net | |

| X-ray Crystallography | Provides definitive solid-state structure. nih.gov | |

| Theoretical | Density Functional Theory (DFT) | Calculates relative energies, geometries, and spectra. researchgate.net |

| Ab initio (e.g., MP2) | Computes accurate energy differences between tautomers. researchgate.net |

This interactive table summarizes the common experimental and theoretical methods used to study indazole tautomerism.

Intramolecular and Intermolecular Chemical Reactivity Studies

The reactivity of the indazole ring is dictated by the interplay of the electron-rich pyrazole moiety and the fused aromatic ring, further modulated by substituents.

Many important reactions involving the indazole scaffold are cyclization reactions that lead to its formation. These methods are crucial for the synthesis of substituted indazoles like this compound.

Reductive Cyclization : The Cadogan reaction is a classic method for synthesizing 2H-indazoles via the reductive cyclization of nitroaromatic compounds, often at high temperatures. nih.gov This process is believed to proceed through a nitrene intermediate. nih.gov

From Hydrazones : A widely used approach to 1H-indazoles involves the intramolecular cyclization of various aryl hydrazones. nih.govresearchgate.net For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones is an effective route. nih.gov

[3+2] Cycloaddition : Substituted 1H-indazoles can be prepared through [3+2] cycloaddition reactions, such as the reaction between arynes and hydrazones or diazo compounds. chemicalbook.comorganic-chemistry.org

Davis-Beirut Reaction : This reaction provides access to various 2H-indazoles and their derivatives through an N-N bond-forming heterocyclization under alkaline conditions. nih.gov

In addition to synthesis, fused indazole systems can undergo ring-opening reactions when treated with nucleophiles, leading to the formation of other heterocyclic structures like 1H-indazolones. nih.govacs.org

Indazoles are heteroaromatic systems that can undergo both electrophilic and nucleophilic substitution reactions. chemicalbook.com

Electrophilic Substitution : The indazole ring is susceptible to electrophilic attack. Reactions such as halogenation, nitration, and sulfonation typically occur on the electron-rich benzene ring. chemicalbook.com For this compound, the powerful electron-donating hydroxyl group at C5 is a strong activating group and, along with the weaker activation from the C3-isopropyl group, would be expected to direct incoming electrophiles primarily to the C4 and C6 positions. Common electrophilic substitutions on the indazole core include iodination using I₂/KOH and bromination using NBS. chim.it

Nucleophilic Substitution : The nitrogen atoms of the pyrazole ring are nucleophilic. N-alkylation and N-acylation are common reactions, often resulting in a mixture of N1 and N2 substituted products, with the N1 isomer typically predominating due to the greater thermodynamic stability of the 1H-indazole tautomer. researchgate.netresearchgate.net The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions. researchgate.net Nucleophilic aromatic substitution (SNAr) is also a key reaction, particularly for indazoles bearing leaving groups (like halogens) on the benzene ring, often used in the synthesis of complex derivatives. nih.govnih.gov

Oxidative and Reductive Transformations of the Indazole System

The reactivity of the indazole core, including this compound, is influenced by the electron-rich nature of the heterocyclic ring and the presence of various functional groups.

Oxidative Transformations:

The indazole ring is generally susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on this compound are lacking, potential oxidative pathways can be inferred from the broader literature on indazoles.

N-Oxidation: The nitrogen atoms of the pyrazole ring can be oxidized to form N-oxides. This transformation typically employs oxidizing agents such as hydrogen peroxide or peroxy acids. The regioselectivity of N-oxidation in unsymmetrical indazoles can be influenced by electronic and steric factors.

Ring Opening: Under harsh oxidative conditions, the indazole ring system can undergo cleavage. Oxidants like potassium permanganate (B83412) or ozone could potentially lead to the degradation of the bicyclic structure.

Oxidative Coupling: In the presence of suitable catalysts, oxidative C-H functionalization could lead to the formation of dimers or the introduction of new substituents. However, the hydroxyl group at the 5-position would likely require protection to prevent undesired side reactions.

Reductive Transformations:

The indazole nucleus is relatively stable to reduction under many conditions. However, specific functional groups attached to the ring can be reduced.

Catalytic Hydrogenation: The benzene portion of the indazole ring can be reduced under high pressure and temperature using catalysts like rhodium or ruthenium, leading to tetrahydro- or hexahydro-indazole derivatives. The pyrazole ring is generally more resistant to catalytic hydrogenation.

Reduction of Substituents: If nitro or other reducible groups were present on the ring of a this compound derivative, they could be selectively reduced. For instance, a nitro group could be reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation with palladium on carbon.

Elucidation of Reaction Mechanisms in Indazole Formation and Functionalization

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of indazoles is crucial for controlling regioselectivity and optimizing reaction conditions. While specific mechanistic data for this compound is unavailable, general mechanistic principles for indazole formation and functionalization can be discussed.

Role of Intermediates and Transition States

The synthesis of the indazole core often proceeds through several key intermediates and transition states.

Jacobsen-Type Synthesis: A common route to indazoles involves the cyclization of o-alkyl-N-acylanilines. The mechanism is thought to proceed through the formation of an N-nitroso intermediate, followed by tautomerization and an intramolecular cyclization. The transition state for the cyclization step would involve the formation of the N-N bond and subsequent aromatization. Computational studies on related systems could provide insights into the energetics of these transition states.

Hydrazone Cyclization: The cyclization of arylhydrazones is another prevalent method. The mechanism involves the formation of a hydrazone from a corresponding ketone or aldehyde, followed by an intramolecular electrophilic or radical cyclization onto the aromatic ring. The nature of the transition state (e.g., whether it involves a concerted or stepwise process) would depend on the specific reagents and conditions employed.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The regioselectivity of many reactions involving indazoles, such as N-alkylation or electrophilic substitution, is often governed by a delicate balance of kinetic and thermodynamic factors.

N-Functionalization: The alkylation of NH-indazoles can lead to a mixture of N1 and N2 isomers. The ratio of these products is often dependent on the reaction conditions.

Kinetic Control: Reactions performed at lower temperatures with strong, sterically hindered bases tend to favor the formation of the N1-isomer, which is often the kinetic product due to the greater accessibility of the N1 position.

Thermodynamic Control: At higher temperatures, an equilibrium between the N1 and N2 isomers can be established. In many cases, the N1-isomer is also the thermodynamically more stable product, but this is not always the case and depends on the nature of the substituents. nih.gov The relative stabilities of the N1- and N2-substituted this compound would need to be determined experimentally or through computational modeling.

The following table summarizes the general trends in kinetic versus thermodynamic control in the N-alkylation of indazoles:

| Control Type | Reaction Conditions | Favored Product | Rationale |

| Kinetic | Low temperature, strong/bulky base | N1-isomer (often) | Faster deprotonation and alkylation at the more accessible N1 position. |

| Thermodynamic | Higher temperature, longer reaction time | The more stable isomer (often N1) | Allows for equilibration to the thermodynamically favored product. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 3-Isopropyl-1H-indazol-5-ol in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework and probe the dynamic behavior of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the protons of the isopropyl group, and the labile protons of the hydroxyl (-OH) and amine (-NH) groups. The isopropyl group would present a characteristic pattern: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, arising from spin-spin coupling. The aromatic region would display signals for the protons at positions 4, 6, and 7 of the indazole core.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are anticipated, corresponding to the seven carbons of the indazole ring system and the three carbons of the isopropyl substituent. The chemical shifts provide insight into the electronic nature of each carbon atom. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~12-13 (broad) | - |

| C3-CH(CH₃)₂ | ~3.2 (septet) | ~27 |

| C3-CH(CH ₃)₂ | ~1.4 (doublet) | ~22 |

| H-4 | ~7.3 | ~115 |

| C-5 | - | ~150 |

| O-H | Variable (broad) | - |

| H-6 | ~6.8 | ~112 |

| H-7 | ~7.2 | ~122 |

| C-3 | - | ~152 |

| C-3a | - | ~121 |

Note: Predicted values are based on general data for indazole derivatives and are solvent-dependent.

Indazoles can exist as two different tautomers, the 1H and 2H forms. The position of the proton on the nitrogen atoms significantly influences the molecule's electronic properties and reactivity. While ¹H NMR can sometimes provide clues, direct observation of the nitrogen atoms via ¹⁴N or ¹⁵N NMR spectroscopy is the most definitive method for studying this tautomerism. researchgate.net

¹⁵N NMR is particularly powerful due to its wider chemical shift range and sensitivity to the local electronic environment. researchgate.net The chemical shifts of the N1 and N2 atoms would differ substantially between the 1H- and 2H-tautomers. By comparing experimentally observed ¹⁵N chemical shifts with those predicted by computational methods for each tautomer, an unambiguous assignment of the predominant form in solution can be made. researchgate.netipb.pt Furthermore, observing coupling constants, such as ¹J(¹⁵N,¹H), can provide direct evidence of the N-H bond. bohrium.com

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methine and methyl protons of the isopropyl group, confirming their connectivity. It would also reveal the coupling network among the aromatic protons on the benzene (B151609) portion of the indazole ring. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the proton signal at ~7.3 ppm would show a correlation to the carbon signal at ~115 ppm, assigning them both to position 4. ipb.ptresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₂N₂O), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at m/z 177.1022, confirming its elemental composition. rsc.org

Electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 176 | [M]⁺ | Molecular ion |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands. rsc.org

O-H stretch: A broad band around 3200-3600 cm⁻¹

N-H stretch: A medium band around 3100-3500 cm⁻¹

C-H stretch (aromatic): Bands just above 3000 cm⁻¹

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹

C=C and C=N stretches: Bands in the 1500-1650 cm⁻¹ region

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indazole ring system is a chromophore that will absorb UV light, leading to π→π* transitions. The position and intensity of the absorption maxima are sensitive to the substitution pattern and the solvent used.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles. mdpi.com For this compound, an X-ray crystal structure would definitively confirm the connectivity and tautomeric form present in the crystal lattice. nih.govnih.gov

Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonding and π–π stacking. It is expected that the hydroxyl and indazole N-H groups would participate in a network of hydrogen bonds, which dictates the molecular packing in the crystal. nih.gov This information is invaluable for understanding the solid-state properties of the compound.

Other Advanced Spectroscopic and Analytical Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the structural characterization of novel compounds such as this compound, GC-MS provides critical information regarding the compound's purity, molecular weight, and fragmentation pattern, which is instrumental in elucidating its chemical structure.

The methodology of GC-MS involves the introduction of a sample into a gas chromatograph, where it is vaporized and separated into its individual components based on their differential partitioning between a stationary phase and a mobile gaseous phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated, which serves as a chemical "fingerprint" of the molecule.

For a compound like this compound, direct GC-MS analysis may be challenging due to the presence of the polar hydroxyl (-OH) and the N-H group in the indazole ring. These functional groups can lead to issues such as peak tailing and reduced volatility, which can negatively impact the quality of the chromatographic separation. To address these challenges, derivatization is a common strategy employed. nih.gov Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. nih.gov For instance, the hydroxyl and N-H groups of this compound can be converted to less polar ethers, esters, or silyl (B83357) ethers.

The electron ionization mass spectrum of underivatized this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the isopropyl substituent, leading to a stable secondary carbocation. Further fragmentation could involve the cleavage of the isopropyl group itself or rearrangements and cleavages within the indazole ring system. The fragmentation of the indazole core is a key characteristic in identifying such compounds. nih.govresearchgate.net

In a derivatized sample, for example, after silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the resulting mass spectrum would show a molecular ion peak corresponding to the silylated derivative. The fragmentation pattern would be influenced by the presence of the trimethylsilyl (B98337) (TMS) group, often showing characteristic ions resulting from the cleavage of the TMS group or rearrangements involving the silicon atom.

The table below illustrates hypothetical GC-MS data for this compound and its trimethylsilyl derivative. This data is predictive and based on the general principles of mass spectrometry for this class of compounds.

| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |

| This compound | 12.5 | 176 | 161, 133, 118, 91 |

| 3-Isopropyl-5-(trimethylsilyloxy)-1H-indazole | 10.2 | 248 | 233, 205, 161, 73 |

Table 1: Hypothetical GC-MS Data

This interactive table provides a glimpse into the type of data obtained from a GC-MS experiment. The retention time is a measure of how long the compound takes to pass through the chromatographic column, while the mass-to-charge ratios of the molecular ion and major fragments are used to identify the compound.

Computational and Theoretical Chemistry in Indazole Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and predicting the reactivity of indazole derivatives. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For the indazole scaffold, DFT calculations reveal that the electron density of the HOMO is typically distributed over the bicyclic ring system, particularly the pyrazole (B372694) moiety. The LUMO's electron density is also generally located across the aromatic system. The specific energies of these orbitals are influenced by the nature and position of substituents. For instance, electron-donating groups like alkyls and hydroxyls tend to increase the HOMO energy, making the molecule a better electron donor.

Table 1: Representative FMO Data for a Substituted Indazole Analog

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: This data is illustrative for a generic substituted indazole and not specific to 3-Isopropyl-1H-indazol-5-OL.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can provide results that correlate strongly with experimental data. These predictions are invaluable for assigning signals in complex spectra and confirming the correct regiochemistry of substitution on the indazole ring.

Vibrational Frequencies: The simulation of infrared (IR) spectra through the calculation of vibrational frequencies is another powerful application. These calculations help in assigning the various vibrational modes of the molecule, such as N-H, O-H, C-H, and C=C stretching and bending modes, confirming the presence of specific functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can explore its conformational landscape, particularly the rotation of the isopropyl group and the hydroxyl proton. These simulations also provide critical insights into how the molecule interacts with its environment, such as solvent molecules or a biological receptor. By simulating these interactions, researchers can understand the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions that are fundamental to its biological activity.

Computational Studies of Tautomeric Equilibria and Proton Transfer

The indazole ring system can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. The relative stability of these tautomers is a critical factor influencing the molecule's chemical properties and its ability to bind to biological targets.

Computational studies, often employing DFT, can accurately predict the relative energies of these tautomers. For most substituted indazoles, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. The presence of substituents and the surrounding solvent environment can significantly influence this equilibrium. These calculations can also model the energy barriers associated with proton transfer between the nitrogen atoms, providing a complete picture of the tautomeric dynamics.

Ligand-Target Interaction Modeling

Understanding how a molecule interacts with its biological target is the cornerstone of rational drug design. Computational modeling provides a powerful suite of tools for this purpose.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular Docking: This technique predicts the preferred orientation of a ligand (like an indazole derivative) when bound to a receptor, typically a protein. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and electrostatic complementarity. Docking studies can reveal key interactions, such as hydrogen bonds between the hydroxyl group or indazole nitrogen atoms and amino acid residues in the target protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR): These methods establish a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity.

SAR involves systematically modifying parts of a molecule (e.g., changing the alkyl group at position 3) and observing the effect on activity, providing qualitative insights into which functional groups are important for binding.

QSAR takes this a step further by creating a statistical model that correlates physicochemical properties (descriptors) of the molecules with their biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Design Principles for Modulating Molecular Recognition

The ability of a molecule to recognize and bind to a specific biological target is fundamental to its therapeutic effect. Computational chemistry provides a suite of tools to understand and modulate these molecular recognition events for indazole-based compounds. Key principles involve analyzing and leveraging the structural and electronic features that govern the interaction between the ligand (the indazole derivative) and its receptor.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurekaselect.comnih.govnih.gov For indazole derivatives, 3D-QSAR models have been developed to identify the key steric and electrostatic fields that influence inhibitory potency against targets like Hypoxia-inducible factor (HIF)-1α. nih.gov These models generate contour maps that highlight regions where bulky groups or specific electronic properties would enhance or diminish activity, providing a clear roadmap for structural modification. For instance, a QSAR analysis of indazole estrogens identified that substituting polar groups at the R1 position of the indazole nucleus was crucial for selectivity towards the β-estrogenic receptor. eurekaselect.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A study on indazole analogs as Estrogen Receptor alpha (ERα) inhibitors identified a best-fit pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.id This model serves as a template for designing new molecules, like derivatives of this compound, that are more likely to be active. Such models can be used to screen virtual libraries to find novel scaffolds that fit the required pharmacophoric features. researchgate.net

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and analyzing the intermolecular interactions. derpharmachemica.comnih.govjocpr.com Studies on various indazole derivatives have used docking to elucidate binding modes with targets such as the aromatase enzyme, trypanothione (B104310) reductase, and c-Met kinase. derpharmachemica.comtandfonline.comnih.gov These simulations reveal critical interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arg115 and Met374 in the aromatase active site) or hydrophobic interactions within the binding pocket. derpharmachemica.com Understanding these interactions is paramount for designing modifications that enhance binding affinity and selectivity.

The table below summarizes key computational findings from studies on different indazole derivatives, illustrating the principles used to guide molecular design.

| Target Protein | Computational Method | Key Findings for Molecular Recognition | Reference |

| Estrogen Receptor α (ERα) | Pharmacophore Modeling | Essential features identified: one hydrophobic group, one hydrogen bond acceptor, and aromatic interactions. | ugm.ac.id |

| Aromatase | Molecular Docking | Compound 5f showed the highest binding energy (-8.0 kcal/mol), forming hydrogen bonds with Arg115. | derpharmachemica.com |

| HIF-1α | 3D-QSAR | Steric and electrostatic maps provided a structural framework for designing new inhibitors with improved potency. | nih.gov |

| Leishmania Trypanothione Reductase (TryR) | Molecular Docking | Active compounds formed stable complexes within the enzyme's active site through a network of hydrophobic and hydrophilic interactions. | tandfonline.com |

In Silico Screening for Compound Library Prioritization in Chemical Biology Research

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. openmedicinalchemistryjournal.com This approach significantly reduces the time and cost associated with high-throughput screening (HTS) in the laboratory by prioritizing a smaller, more promising set of compounds for experimental testing. nih.govacs.org For a scaffold like this compound, virtual screening can be used to explore thousands of potential derivatives against a panel of biological targets.

The process begins with the creation of a virtual library of compounds. This can involve enumerating derivatives of a core scaffold (like indazole) or using large, pre-existing chemical databases. arxiv.org The target protein's three-dimensional structure, typically obtained from X-ray crystallography or NMR, is then prepared for docking. nih.gov

Using automated docking programs like AutoDock Vina, each molecule in the library is computationally "docked" into the binding site of the target protein. acs.orgbiotech-asia.org The software calculates a binding score or energy for each compound, which estimates its binding affinity. derpharmachemica.com Compounds with the best scores are then selected as "hits."

A successful example of this approach was the identification of inhibitors for Unc-51-Like Kinase 1 (ULK1). An in silico HTS campaign using a chemical library led to the discovery of SR-17398, an indazole-containing compound, as a moderately active ULK1 inhibitor. nih.govresearchgate.net Subsequent structure-guided optimization, informed by the docking poses, led to the development of significantly more potent inhibitors. nih.gov This highlights the power of in silico screening not just for hit identification but also for lead optimization.

The following table presents hypothetical results from an in silico screening campaign, demonstrating how compounds are ranked and prioritized based on their predicted binding affinity.

| Compound ID | Core Scaffold | Docking Score (kcal/mol) | Key Predicted Interactions | Priority for Synthesis |

| IND-001 | 3-amino-1H-indazole | -9.2 | H-bond with Glu211, pi-stacking with Phe275 | High |

| IND-002 | 3-carboxy-1H-indazole | -8.8 | Salt bridge with Lys141, H-bond with Ala213 | High |

| IND-003 | This compound | -8.5 | H-bond with Thr217, hydrophobic interaction | Medium |

| IND-004 | 6-nitro-1H-indazole | -7.9 | H-bond with Arg220 | Medium |

| IND-005 | 1H-indazole | -6.5 | van der Waals contacts only | Low |

This prioritization allows chemists to focus their synthetic efforts on a manageable number of compounds with the highest probability of success, thereby accelerating the drug discovery process. nih.govnih.govmdpi.com

Exploration in Chemical Biology and Advanced Materials Science Non Clinical Focus

Design and Synthesis of Indazole-Based Molecular Probes for Biomolecular Studies

The indazole scaffold is a valuable building block for creating molecular probes used to investigate biological systems. The synthesis of these probes often involves functionalizing the indazole core to introduce reporter groups (like fluorophores) or reactive moieties for covalent labeling. Various synthetic strategies have been developed for the indazole ring itself, including intramolecular C-H amination reactions and cyclization of substituted hydrazones. nih.gov

The synthesis process for indazole derivatives can be adapted to incorporate specific functionalities needed for a molecular probe. For instance, methods for direct C3-functionalization of indazoles, though historically challenging compared to N1 and N2 substitutions, have been developed using techniques like copper-hydride catalysis. pnrjournal.com This allows for the precise placement of linking groups or functional tags at the 3-position, as seen in the subject compound, 3-Isopropyl-1H-indazol-5-OL. The hydroxyl group at the 5-position also offers a convenient point for further chemical modification, enabling the attachment of biomolecules or fluorescent labels to create targeted probes for biomolecular imaging or interaction studies.

Role as a Scaffold for Ligand Development in Studies of Molecular Recognition and Interactions with Biological Targets

The indazole nucleus is a cornerstone in the design of ligands that target a wide array of biological macromolecules. nih.gov Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for achieving high-affinity and selective binding to proteins like enzymes and receptors. researchgate.netlongdom.org Computational methods, including molecular docking and virtual screening, are frequently employed to design indazole derivatives with optimized interactions with specific biological targets. longdom.orgnih.gov

Indazole derivatives have been extensively investigated as modulators of enzyme activity, particularly as inhibitors. taylorandfrancis.com Guided by structure-based drug design, the indazole scaffold has been optimized to yield potent inhibitors for various enzyme classes. nih.gov

A notable example is the development of indazole-based inhibitors for bacterial DNA gyrase (GyrB), a validated antibacterial target. nih.gov By optimizing a pyrazolopyridone hit, researchers discovered a class of indazole derivatives with excellent enzymatic activity against Staphylococcus aureus (Sa) GyrB. nih.gov Similarly, indazole derivatives have been synthesized and evaluated as inhibitors for enzymes like fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2). nih.gov Structure-activity relationship (SAR) studies reveal that substituents at various positions on the indazole ring play a crucial role in determining potency and selectivity. nih.gov For instance, in the development of inhibitors for enhancer of zeste homologue 2 (EZH2), the indazole ring was identified as the optimal heterocyclic core, with modifications at the N-1 position influencing inhibitory strength. nih.gov

| Indazole Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) |

| Indazole Derivative 1 | FGFR1 | < 4.1 nM |

| Indazole Derivative 2 | FGFR2 | 2.0 ± 0.8 nM |

| Indazole Derivative 3 | ERK1 | 9.3 ± 3.2 nM |

| Indazole Derivative 4 | ERK2 | 25.8 ± 2.3 nM |

| Indazole Derivative 5 | IDO1 | 720 nM |

This table presents a selection of research findings on indazole derivatives as enzyme modulators, based on data from cited literature. nih.gov

The versatility of the indazole scaffold has been harnessed to design selective ligands for various receptors, which are crucial tools for studying receptor function and pharmacology. Through scaffold hopping and SAR exploration, novel series of indazole derivatives have been identified as antagonists for receptors such as the glucagon (B607659) receptor (GCGR). researchgate.netnih.gov These studies demonstrate that modifications to the indazole core can lead to compounds with high potency and desirable pharmacokinetic properties. nih.gov

In another area, tetrahydroindazole-based compounds have been developed as highly potent and selective ligands for the sigma-2 receptor, a protein implicated in several diseases. nih.gov Medicinal chemistry efforts focused on this scaffold led to the generation of a pharmacophore model that describes the key structural features required for high-affinity binding. This model can guide the future design of even more potent and selective sigma-2 receptor ligands for research purposes. nih.gov The 1H-indazole-3-amine structure has also been identified as an effective fragment for binding to the hinge region of tyrosine kinases, highlighting its importance in receptor-targeted ligand design. nih.gov

| Indazole Scaffold Type | Target Receptor | Binding Affinity (pKi) | Notes |

| Tetrahydroindazole | Sigma-2 | > 6.0 | A series of 14 active compounds were identified. nih.gov |

| Indazole/Indole | Glucagon (GCGR) | Potent Antagonists | Discovered via scaffold hopping from known leads. nih.gov |

| 1H-indazole-3-amine | Tyrosine Kinases | Hinge-binding fragment | Utilized in the design of kinase inhibitors. nih.gov |

This table summarizes findings on the application of the indazole scaffold in designing ligands for specific receptor binding studies. nih.govnih.govnih.gov

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions of Indazoles

The indazole ring's structure is conducive to forming ordered supramolecular assemblies through a variety of non-covalent interactions. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the second nitrogen atom) facilitates the formation of hydrogen-bonded networks. austinpublishinggroup.com Furthermore, the aromatic nature of the bicyclic system allows for π-π stacking interactions, which contribute to the stability of self-assembled structures.

X-ray crystallography studies of indazole derivatives have provided insight into these interactions in the solid state. austinpublishinggroup.com For example, the study of polymorphs of 3-phenyl-1H-indazole has revealed how different packing arrangements are governed by these non-covalent forces. austinpublishinggroup.com Understanding these interactions is crucial for crystal engineering and the design of materials with specific solid-state properties. The interplay of hydrogen bonding and other weak interactions directs the self-assembly process, leading to the formation of predictable and stable supramolecular architectures.

Applications in Advanced Materials Science

Beyond its biological applications, the indazole scaffold is finding use in the development of advanced materials, leveraging its unique electronic and photophysical properties.

The chromophoric nature of the indazole ring makes it a suitable core for the synthesis of novel dyes and pigments. nih.gov Synthetic methods have been developed to produce 2-alkyl- and 2-aryl-2H-indazoles, which serve as key intermediates in the preparation of dyes. nih.gov The electronic properties of the indazole system can be tuned by adding various substituents, which alters the absorption and emission characteristics of the resulting dye molecules. This allows for the creation of colors spanning the visible spectrum. For example, research into solvatochromic 2H-indazole-3,5-diones demonstrates how the interaction of the indazole core with different solvents can alter its optical properties, a characteristic useful in sensor applications. researchgate.net The continued exploration of indazole chemistry is expected to yield new functional dyes for a variety of applications, including in textiles, printing, and electronic displays.

Q & A

Basic Research Questions

What are the common synthetic routes for 3-Isopropyl-1H-indazol-5-OL, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of indazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") or nucleophilic substitution. For example:

- Click Chemistry: Reacting azide-functionalized indoles with alkynes (e.g., isopropyl-substituted alkynes) in PEG-400/DMF under nitrogen, using CuI as a catalyst, yields triazole-linked indazoles at ~30–35% efficiency after 12 hours at room temperature .

- Purification: Use flash column chromatography (70:30 EtOAc/hexanes) or recrystallization from ethanol to isolate the product .

Key Reaction Optimization Parameters:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Catalyst | CuI (1.0–1.2 eq) | Accelerates cycloaddition |

| Solvent | PEG-400:DMF (2:1) | Enhances solubility and reaction rate |

| Time | 12–24 hours | Balances yield and side reactions |

How is the purity and structural integrity of this compound validated experimentally?

Methodological Answer:

- TLC Monitoring: Use toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the solvent system; visualize spots with iodine vapor .

- NMR Spectroscopy: Compare chemical shifts to known analogs. For example:

- Mass Spectrometry: Confirm molecular weight via FAB-HRMS (expected [M+H]+ ~335–480 m/z) .

Advanced Research Questions

How can regioselectivity challenges in indazole functionalization be addressed during synthesis?

Methodological Answer:

Regioselectivity in indazole systems is influenced by steric and electronic factors. For example:

- Substituent Positioning: Electron-withdrawing groups (e.g., -NO₂) on the indazole ring direct reactions to the C5 position, while bulky groups (e.g., isopropyl) hinder C3 functionalization .

- Catalytic Tuning: Use Pd-catalyzed cross-coupling for C–H activation at specific positions. For instance, Pd(OAc)₂ with ligands like XPhos enhances C5 selectivity .

Data Contradiction Analysis:

Conflicting NMR results (e.g., δ 8.62 vs. 8.53 for triazole protons ) may arise from solvent polarity or hydrogen bonding. Validate via variable-temperature NMR or computational modeling .

What strategies resolve discrepancies in spectroscopic data for structurally similar indazole derivatives?

Methodological Answer:

- Comparative NMR Analysis: Cross-reference shifts with analogs. For example, 3-isopropyl substitution causes upfield shifts (~0.1–0.3 ppm) in adjacent protons compared to methyl derivatives .

- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and identify outliers caused by solvent effects or tautomerism .

Example Workflow:

Acquire experimental NMR data.

Simulate spectra using Gaussian09 with B3LYP/6-31G(d).

Adjust for solvent effects (e.g., DMSO-d6) via the COSMO-RS model.

How can computational tools predict the stability and reactivity of this compound?

Methodological Answer:

- Crystallography: Refine X-ray diffraction data with SHELXL for precise bond-length/angle analysis (e.g., indazole ring planarity) .

- Molecular Dynamics (MD): Simulate degradation pathways under physiological conditions (e.g., hydrolysis at pH 7.4) using AMBER or GROMACS .

Key Predictions:

| Property | Tool | Output |

|---|---|---|

| Tautomer stability | Gaussian09 | Energy-minimized conformers |

| Solubility | COSMOquick | LogP ~2.1 (moderate lipophilicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.